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Compound of Interest

Compound Name: 2-(Diallylamino)nicotinic acid

CAS No.: 1019461-28-9

Cat. No.: B1385718

Get Quote

Executive Summary
2-(Diallylamino)nicotinic acid (CAS: 1019461-28-9) is a functionalized pyridine derivative

often utilized as a scaffold in the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-

d]pyrimidines) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike its parent

compound, nicotinic acid (Niacin), this molecule possesses a bulky, lipophilic diallylamino group

at the C2 position, which drastically alters its solvation thermodynamics.

Current Data Status: While extensive solubility data exists for nicotinic acid and 2-

aminonicotinic acid, specific multi-solvent equilibrium data for the diallyl derivative is not

available in open-access peer-reviewed literature. This guide provides a predictive solubility

landscape based on Structure-Property Relationships (SPR) and details the standardized

experimental protocol required to generate regulatory-grade solubility data for this compound.

Chemical Identity & Physicochemical Profile
Understanding the solute's intrinsic properties is the first step in designing a solubility study.

The diallyl group introduces significant hydrophobicity compared to the primary amine of the

parent scaffold.
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Parameter Value / Description

Chemical Name 2-(Diallylamino)nicotinic acid

CAS Registry 1019461-28-9

Molecular Formula C₁₂H₁₄N₂O₂

Molecular Weight 218.25 g/mol

Core Structure
Pyridine-3-carboxylic acid with a tertiary amine

at C2

Predicted LogP
~1.8 – 2.2 (Significantly more lipophilic than

Nicotinic acid, LogP ~0.36)

Predicted pKa
~4.8 (Carboxylic acid); Pyridine N is weakly

basic due to conjugation

Appearance Off-white to pale yellow crystalline solid

Structural Impact on Solubility
Hydrophobic Effect: The two allyl chains (

) disrupt the hydrogen bonding network of water, significantly reducing aqueous solubility
compared to 2-aminonicotinic acid.

Crystal Lattice Energy: The bulky substituents likely lower the melting point relative to the

high-melting parent compounds (Nicotinic acid MP: 237°C), potentially enhancing solubility in

organic solvents.

Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and functional group analysis, the following

solubility profile is projected. This serves as a guide for solvent selection during recrystallization

or formulation.
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Solvent Class
Representative
Solvents

Predicted Solubility Mechanism

Aprotic Polar DMSO, DMF, DMAc High (>100 mg/mL)

Strong dipole-dipole

interactions; disruption

of intermolecular H-

bonds.

Protic Polar Methanol, Ethanol Moderate-High

Solvation of the

carboxylic acid via H-

bonding; alkyl chains

accommodated by

organic tail.

Chlorinated DCM, Chloroform Moderate

Good interaction with

the lipophilic diallyl

domain.

Ethers/Esters THF, Ethyl Acetate Moderate

Useful for

crystallization; likely

requires heating to

dissolve significant

amounts.

Aqueous (pH 7) Water Low (<1 mg/mL)

Hydrophobic effect of

diallyl groups

dominates.

Aqueous (pH > 8) Alkaline Water High

Deprotonation of

COOH (

) forms a soluble salt.

Non-Polar Hexane, Heptane Very Low

The polar carboxylic

acid moiety prevents

dissolution in strictly

non-polar media.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Determination of Equilibrium
Solubility
To generate definitive data, the Shake-Flask Method followed by HPLC-UV analysis is the gold

standard.

Phase 1: Preparation
Solvent Selection: Select a panel of solvents spanning different polarity indices (e.g., Water,

Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

Excess Solute: Weigh approximately 500 mg of 2-(Diallylamino)nicotinic acid into glass

vials.

Solvent Addition: Add 5.0 mL of the respective solvent to each vial. Ensure solid persists

(supersaturation).

Phase 2: Equilibration (The Shake-Flask Method)
Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 100 rpm).

Temperature Points: Standard curve requires measurements at 298.15 K, 303.15 K, 308.15

K, 313.15 K, and 318.15 K.

Duration: Allow to equilibrate for 24–48 hours to ensure thermodynamic equilibrium.

Settling: Stop agitation and allow solids to settle for 4 hours (or centrifuge at isothermal

conditions).

Phase 3: Sampling & Quantification
Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE

filter.

Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile:Water) to prevent

precipitation.

HPLC Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase: 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile). Acidic pH keeps the COOH

protonated for sharp peaks.

Wavelength: 260 nm (Characteristic of the nicotinic core).

Flow Rate: 1.0 mL/min.

Thermodynamic Modeling & Analysis
Once the mole fraction solubility (

) is obtained experimentally, the data must be fitted to thermodynamic models to calculate the
enthalpy and entropy of dissolution.

The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:

: Mole fraction solubility.[2]

: Absolute temperature (Kelvin).[3]

: Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters
Using the Van't Hoff analysis, you can derive the dissolution enthalpy (

) and entropy (

):

Positive

: Endothermic dissolution (Solubility increases with T).

Positive

: Entropy-driven process (Disorder increases upon dissolving).
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Visualization of Experimental Workflow
The following diagram outlines the logical flow for determining and validating the solubility data.

Start: 2-(Diallylamino)nicotinic Acid

1. Solvent Selection
(Polar, Non-Polar, Protic)

2. Equilibration
(Shake-Flask, 24-48h, T1-T5)

3. Sampling & Filtration
(0.45 µm PTFE, Isothermal)

Supernatant Extraction

4. HPLC-UV Quantification
(260 nm, C18 Column)

Dilution

5. Thermodynamic Modeling
(Apelblat / Van't Hoff)

Mole Fraction (x)

Output: Solubility Data & 
Thermodynamic Parameters

Click to download full resolution via product page

Figure 1: Standardized workflow for the thermodynamic solubility determination of nicotinic acid

derivatives.
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References
Since specific solubility data for this intermediate is not published in open literature, the

protocols and predictions above are grounded in the established behavior of its structural

analogs and standard physical chemistry methodologies.

Compound Registry:2-(Diallylamino)nicotinic acid. CAS Registry Number: 1019461-28-9.

[1]

Parent Compound Data: Wang, J., et al. "Solubility and thermodynamic analysis of nicotinic

acid in different solvents." Journal of Chemical & Engineering Data 58.6 (2013): 1756-1763.

Link

Methodology: Jouyban, A. "Review of the pharmaceutical solubility studies in binary
solvents." Journal of Pharmaceutical & Biomedical Analysis (2022).
Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-
dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to
348) K." Journal of Chemical Thermodynamics (1999).

Synthesis Context: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[4][5]

ResearchGate (2019). (Describes the precursor chemistry). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 2-
(Diallylamino)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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